2-(6-Bromopyridin-3-yl)-2-oxoacetic acid
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Overview
Description
2-(6-Bromopyridin-3-yl)-2-oxoacetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an oxoacetic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-3-yl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the bromination of 3-pyridinecarboxylic acid followed by oxidation to introduce the oxoacetic acid group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-3-yl)-2-oxoacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxoacetic acid group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
2-(6-Bromopyridin-3-yl)-2-oxoacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-3-yl)-2-oxoacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and oxoacetic acid group play crucial roles in its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromopyridin-2-yl)acetic acid: Similar structure but with the oxoacetic acid group at a different position.
3-Bromo-6-methoxy-2-methylpyridine: Contains a methoxy group instead of an oxoacetic acid group.
(6-Bromopyridin-3-yl)methanol: Contains a hydroxymethyl group instead of an oxoacetic acid group.
Uniqueness
Its ability to undergo various chemical reactions and its utility as a building block in organic synthesis make it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H4BrNO3 |
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Molecular Weight |
230.02 g/mol |
IUPAC Name |
2-(6-bromopyridin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-5-2-1-4(3-9-5)6(10)7(11)12/h1-3H,(H,11,12) |
InChI Key |
UOCIQQTVUDPUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(=O)O)Br |
Origin of Product |
United States |
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